Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a chemical compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately . This compound is classified as an organic molecule that incorporates various functional groups, including a cyano group, thiazole ring, and ester moiety.
The synthesis of methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate can be represented in several formats:
InChI=1S/C22H19N3O2S/c1-14-4-9-19(15(2)10-14)20-13-28-21(25-20)17(11-23)12-24-18-7-5-16(6-8-18)22(26)27-3/h4-10,12-13,24H,1-3H3/b17-12+This representation provides a unique identifier for the compound based on its structure.
The compound's complexity rating is noted as 621, indicating a relatively complex structure that may influence its reactivity and interactions in biological systems .
Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate can participate in various chemical reactions:
These reactions are vital for understanding the compound's behavior in different environments and its potential applications in medicinal chemistry.
The mechanism of action for methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate may involve:
Quantitative data regarding binding affinities and kinetic parameters would enhance this analysis.
Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for determining how the compound can be used in laboratory settings and its potential formulation in pharmaceutical applications.
Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate has potential applications in various scientific fields:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7